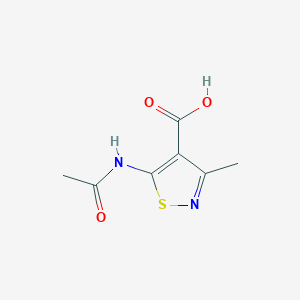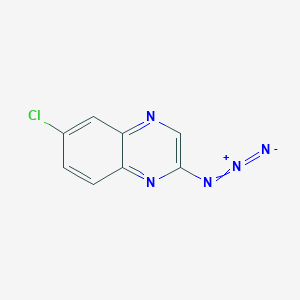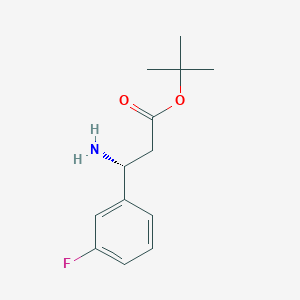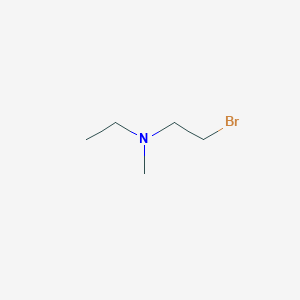
tert-Butyl 8-bromo-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 8th position, and a fluorine atom at the 7th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
The synthesis of tert-butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, while fluorination can be done using a fluorinating agent such as Selectfluor.
Esterification: The carboxylic acid group on the isoquinoline ring can be esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
tert-Butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound can be used to study the structure-activity relationships of tetrahydroisoquinoline derivatives and their interactions with biological targets.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets. The exact molecular pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
tert-Butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be compared with other tetrahydroisoquinoline derivatives, such as:
tert-Butyl 8-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 8-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but with a methyl group instead of fluorine.
tert-Butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.
The uniqueness of tert-butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H17BrFNO2 |
|---|---|
Peso molecular |
330.19 g/mol |
Nombre IUPAC |
tert-butyl 8-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-11(16)12(15)10(9)8-17/h4-5H,6-8H2,1-3H3 |
Clave InChI |
NIQRFTDYECIVFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13498950.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate](/img/structure/B13498957.png)








![1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13499028.png)

![5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one](/img/structure/B13499040.png)
